4-(1,1-Difluoropropyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 1,4-dihydropyridines (DHPs), a class to which 4-(1,1-Difluoropropyl)pyridine belongs, has been a subject of interest in scientific research. Traditional methods of synthesis include the reduction of pre-activated pyridines using strong inorganic reductants and the Hantzsch cyclocondensation . More recently, catalytic reduction reactions of pyridines employing milder reducing reagents such as boranes and silanes have been developed .Molecular Structure Analysis
The molecular structure of 4-(1,1-Difluoropropyl)pyridine is based on the pyridine ring, with a difluoropropyl group attached at the 4-position.Chemical Reactions Analysis
An interesting chemical reaction involving pyridines, including 4-(1,1-Difluoropropyl)pyridine, is the inverse hydroboration reaction. This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .Scientific Research Applications
Polymer Synthesis and Characterization :
- Liaw, Wang, and Chang (2007) synthesized a novel diamine containing a pyridine heterocyclic group and a pyrene substituent, which was used in the preparation of poly(pyridine−imide). This polymer exhibited good thermal stability, high dielectric constant, and could be cast into a flexible and tough film with significant tensile strength and modulus (Liaw, Wang, & Chang, 2007).
Organic Synthesis and Green Chemistry :
- Khaksar and Gholami (2014) developed an eco-friendly and efficient method to synthesize 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives using 2,2,2-trifluoroethanol as the solvent. This method demonstrated high yields and operational simplicity, contributing to green chemistry practices (Khaksar & Gholami, 2014).
Chemical Functionalization and Applications :
- Dolewski, Hilton, and McNally (2017) explored the functionalization of pyridines, including those similar to 4-(1,1-Difluoropropyl)pyridine. They developed methods for selectively transforming the 4-position of the pyridine scaffold, which is crucial for creating useful pyridine derivatives in fields like pharmaceuticals and battery technologies (Dolewski, Hilton, & McNally, 2017).
Material Science and Photoluminescent Probes :
- Zhao et al. (2004) synthesized heterometallic coordination polymers that showed potential as luminescent probes, particularly for Zn2+ ions. These materials featured 1D channels and exhibited significant emission intensity changes upon the addition of specific metal ions (Zhao et al., 2004).
Catalysis and Aerobic Alcohol Oxidation :
- Steinhoff and Stahl (2002) studied a catalyst system involving Pd(OAc)(2) and pyridine, showing efficiency in the oxidation of alcohols with molecular oxygen. Their research provided valuable insights for designing more effective aerobic oxidation catalysts (Steinhoff & Stahl, 2002).
Safety And Hazards
Future Directions
The inverse hydroboration reaction represents a new mode for pyridine functionalization . This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods . This could open up new avenues for the synthesis and application of 4-(1,1-Difluoropropyl)pyridine and related compounds.
properties
IUPAC Name |
4-(1,1-difluoropropyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-2-8(9,10)7-3-5-11-6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPDIUBJCVLBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306321 | |
Record name | 4-(1,1-Difluoropropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoropropyl)pyridine | |
CAS RN |
1186195-22-1 | |
Record name | 4-(1,1-Difluoropropyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Difluoropropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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